molecular formula C7H5ClN2 B2624281 3-Amino-2-chlorobenzonitrile CAS No. 53312-76-8

3-Amino-2-chlorobenzonitrile

Cat. No.: B2624281
CAS No.: 53312-76-8
M. Wt: 152.58
InChI Key: BVSNZALDJKNFPO-UHFFFAOYSA-N
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Description

3-Amino-2-chlorobenzonitrile: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the third position and a chlorine atom at the second position

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that 3-Amino-2-chlorobenzonitrile may interact with enzymes, proteins, and other biomolecules in a manner that stabilizes the molecular structure.

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chlorobenzonitrile can be achieved through several methods. One common approach involves the ammoxidation of 2-chlorotoluene . This process uses catalysts such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . Another method involves the reaction of 2-chlorobenzoyl chloride with ammonia, followed by reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of chlorinated toluenes . This method is preferred due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of specific catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 3-amino-2-chlorobenzylamine.

    Oxidation: Formation of 3-amino-2-chlorobenzoic acid.

Scientific Research Applications

3-Amino-2-chlorobenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorobenzonitrile
  • 2-Amino-3-chlorobenzonitrile
  • 2,4-Dichlorobenzonitrile

Comparison

Compared to its analogs, 3-Amino-2-chlorobenzonitrile is unique due to the specific positioning of the amino and chloro groups, which influence its chemical reactivity and biological activity. Similarly, 2-Amino-3-chlorobenzonitrile has different properties due to the different positioning of the substituents .

Properties

IUPAC Name

3-amino-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSNZALDJKNFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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